molecular formula C22H15IN2O4 B6005092 N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Numéro de catalogue B6005092
Poids moléculaire: 498.3 g/mol
Clé InChI: WPENJKJWMKNRGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that belongs to the class of isoindoline carboxamides. It is commonly known as MLN4924, and it has been extensively studied for its potential use in cancer treatment. MLN4924 has been found to inhibit the activity of NEDD8-activating enzyme, which plays a crucial role in the ubiquitin-proteasome pathway.

Mécanisme D'action

MLN4924 inhibits the activity of NEDD8-activating enzyme, which leads to the accumulation of NEDD8-conjugated proteins. This accumulation triggers the activation of the CRL (Cullin-RING ligase) complex, which is responsible for the ubiquitination and degradation of proteins. The activation of the CRL complex leads to the degradation of several proteins that are essential for cell survival, including Mcl-1, a pro-survival protein. The degradation of these proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been found to have several biochemical and physiological effects. It induces the accumulation of NEDD8-conjugated proteins, which leads to the activation of the CRL complex and the degradation of several proteins that are essential for cell survival. This ultimately leads to the induction of apoptosis in cancer cells. MLN4924 has also been found to enhance the efficacy of chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using MLN4924 in lab experiments is its specificity for NEDD8-activating enzyme. This allows researchers to selectively inhibit this enzyme and study its effects on the ubiquitin-proteasome pathway. One limitation of using MLN4924 is its potential toxicity. MLN4924 has been found to induce apoptosis in normal cells as well as cancer cells, which could limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of MLN4924. One direction is the development of more specific inhibitors of NEDD8-activating enzyme. This could lead to the development of more targeted cancer therapies with fewer side effects. Another direction is the study of the effects of MLN4924 on other cellular pathways. MLN4924 has been found to have effects on autophagy and DNA damage response pathways, and further study of these pathways could lead to the development of new cancer therapies. Additionally, the use of MLN4924 in combination with other cancer therapies could be explored to enhance their efficacy.

Méthodes De Synthèse

The synthesis of MLN4924 involves several steps, including the preparation of the intermediate compound, N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-nitroisoindolinecarboxamide, and the subsequent reduction of the nitro group to an amino group. The final product is obtained through the reaction of the amino group with an acid chloride. The synthesis of MLN4924 has been reported in several research papers, and it has been found to be a relatively straightforward process.

Applications De Recherche Scientifique

MLN4924 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of NEDD8-activating enzyme, which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in the degradation of proteins, and its dysregulation has been implicated in several types of cancer. MLN4924 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to enhance the efficacy of chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15IN2O4/c1-29-17-9-7-16(8-10-17)25-21(27)18-11-2-13(12-19(18)22(25)28)20(26)24-15-5-3-14(23)4-6-15/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPENJKJWMKNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.